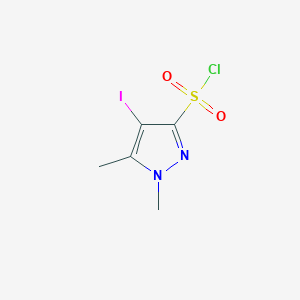
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 5, and a sulfonyl chloride group at position 3. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride can be achieved through several synthetic routes. One common method involves the iodination of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The iodination can be carried out using molecular iodine in the presence of a base such as sodium bicarbonate . The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or a sulfonyl chloride derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the sulfonyl chloride group.
4-Iodo-1,3,5-trimethyl-1H-pyrazole: Contains an additional methyl group at position 3.
Uniqueness
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is unique due to the presence of both the iodine atom and the sulfonyl chloride group, which confer distinct reactivity and applications compared to other pyrazole derivatives
Eigenschaften
Molekularformel |
C5H6ClIN2O2S |
|---|---|
Molekulargewicht |
320.54 g/mol |
IUPAC-Name |
4-iodo-1,5-dimethylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClIN2O2S/c1-3-4(7)5(8-9(3)2)12(6,10)11/h1-2H3 |
InChI-Schlüssel |
ZYVWCXQPUFVZCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)S(=O)(=O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















